REACTION_CXSMILES
|
[CH2:1]([SH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][O-].[Na+].Cl[C:13]1[C:14]([N+:20]([O-:22])=[O:21])=[C:15]([CH3:19])[N:16](C)[N:17]=1>CN(C=O)C>[CH2:1]([S:8][C:13]1[N:17]([CH3:9])[N:16]=[C:15]([CH3:19])[C:14]=1[N+:20]([O-:22])=[O:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
50.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)S
|
Name
|
sodium methoxide
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
480 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
5-chloro-2,3-dimethyl-4-nitropyrazole
|
Quantity
|
0.37 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(N(N1)C)C)[N+](=O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
, DMF was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with ice-water
|
Type
|
FILTRATION
|
Details
|
The precipitated solids were filtered
|
Type
|
WASH
|
Details
|
washed with water and further with n-hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)SC1=C(C(=NN1C)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |